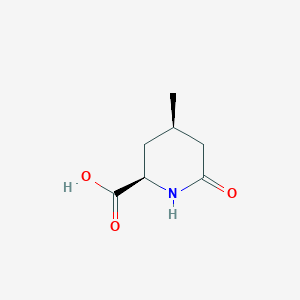

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The papers provided detail the synthesis of complex organic molecules that share some structural features with Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid. For example, the synthesis of rac- and ent-rhopaloic acid A involves homologation and cyclization steps that could be analogous to those needed for the target compound . Similarly, the synthesis of rac-hippospongic acid A and its structural revision also involves homologation and cyclization, indicating a potential pathway for synthesizing piperidine derivatives . The stereodivergent synthesis of rac cis- and trans-4-hydroxyphosphopipecolic acids demonstrates the control of stereochemistry, which is crucial for the synthesis of the desired 2R,4R stereoisomers .

Molecular Structure Analysis

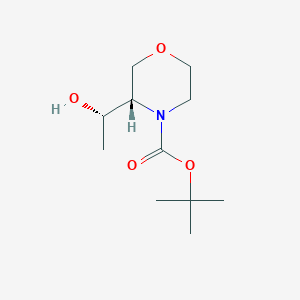

The molecular structure of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid would consist of a six-membered piperidine ring with a ketone functionality at the 6-position and a carboxylic acid moiety at the 2-position. The 4-methyl group and the stereochemistry at the 2nd and 4th positions are key features that define the compound's three-dimensional structure. While the papers do not directly analyze this molecule, the organometallic compounds synthesized in paper involve complex stereochemistry and could provide a basis for understanding the steric and electronic influences in similar cyclic structures.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide a foundation for understanding how Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid might react. For instance, the use of Evans' asymmetric alkylation in paper and the controlled reduction of carbonyl groups in paper are reactions that could be relevant to modifying the functional groups on the piperidine ring of the target compound. Additionally, the organometallic reactions described in paper could offer insights into the reactivity of the carboxylic acid moiety in the presence of transition metals.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid are not directly reported in the papers, the properties of similar compounds can be inferred. For example, the solubility, melting point, and specific rotation of synthetic rhopaloic acid A are discussed in paper , which could be comparable to the racemic mixture . The spectral data provided for hippospongic acid A in paper could also be relevant for deducing the spectroscopic properties of the target compound. The reactivity of the phosphopipecolic acids synthesized in paper might suggest similar reactivity patterns for the ketone and carboxylic acid functionalities in Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid.

科学研究应用

Structural Analysis and Synthesis

Halogenated carboxylic acids, including structurally related compounds, play a critical role in chemical synthesis and serve as indispensable tools in biochemical studies. The structural elucidation of enantiopure and racemic forms of related halogenated carboxylic acids has shed light on intermolecular interactions, hydrogen bonding motifs, and preferred conformations in the solid state, indicating the potential of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in facilitating the understanding of molecular structure and function (Seidel et al., 2020).

Biological and Pharmacological Activities

Rosmarinic acid, a structurally similar compound to Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid, has been extensively studied for its biological and pharmacological activities. It exhibits a wide range of properties, including antioxidative and anti-inflammatory activities, suggesting potential research applications of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in exploring new therapeutic agents (Al-Dhabi et al., 2014).

Biotechnological Production and Functional Genomics

The biotechnological production and functional genomics of compounds like rosmarinic acid highlight the potential for Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in the development of biotechnological methods for producing natural phenolic compounds. This approach offers a sustainable and efficient method for obtaining valuable compounds for various applications, including pharmaceuticals and food additives (Swamy et al., 2018).

Polymer Science

In polymer science, the organocatalyzed ring-opening polymerization (ROP) of rac-lactide and its enantioselective properties, demonstrated by related compounds, provide insights into the synthesis of isotactic polylactide. This highlights the potential application of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in the development of new materials with specific stereochemical configurations, offering applications in biodegradable plastics and biomedical devices (Sanchez-Sanchez et al., 2017).

Anticancer Research

The research on compounds like rosmarinic acid, exhibiting anticancer potential, opens avenues for studying Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid in anticancer research. Its structural similarities with bioactive compounds suggest its potential in exploring new anticancer agents and understanding their mechanisms of action (Swamy et al., 2018).

作用机制

Target of Action

The primary target of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid is the C-C chemokine receptor type 2 (CCR2). This receptor plays a crucial role in mediating chemotaxis and migration induction in monocytes and macrophages .

Mode of Action

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid interacts with its target, CCR2, by binding with CCL2 on monocytes and macrophages. This interaction induces chemotaxis and migration through the activation of the PI3K cascade, the small G protein Rac, and lamellipodium protrusion .

Biochemical Pathways

The compound affects the PI3K signaling pathway, leading to the activation of the small G protein Rac. This activation results in lamellipodium protrusion, which is crucial for cell migration .

Result of Action

The result of the action of Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid is the induction of chemotaxis and migration in monocytes and macrophages. This leads to an increased immune response .

属性

IUPAC Name |

(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-4-2-5(7(10)11)8-6(9)3-4/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZWUPGBEUVJVEN-RFZPGFLSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H](NC(=O)C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rac-(2R,4R)-4-methyl-6-oxopiperidine-2-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-Methylphenyl)sulfonyl]piperazino}benzenecarbonitrile](/img/structure/B2517887.png)

![N-(3-((4-phenylpiperazin-1-yl)sulfonyl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517890.png)

![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-(2,3-dimethoxyphenyl)acetamide](/img/structure/B2517896.png)

![N-(9H-fluoren-2-yl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide](/img/structure/B2517900.png)

![Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2517902.png)

![2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2517905.png)

![N-(3,4-dimethoxyphenyl)-2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2517906.png)